molecular formula C8H7N3O2 B1306567 2-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 96319-38-9

2-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B1306567
CAS No.: 96319-38-9
M. Wt: 177.16 g/mol
InChI Key: IRJAFYDJCLVTRN-UHFFFAOYSA-N
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Description

2-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

2-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid and its derivatives are primarily involved in various synthesis techniques. Research by Drev et al. (2014) focused on the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives, demonstrating the compound's utility in producing specialized organic structures (Drev et al., 2014).

Antimicrobial Properties

A study conducted by Gein et al. (2009) revealed the antimicrobial properties of methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates, highlighting another aspect of its scientific relevance (Gein et al., 2009).

Potential Pharmaceutical Applications

The synthesis and evaluation of novel pyrazolo[1,5-a]pyrimidine derivatives as c-Src kinase inhibitors for the treatment of acute ischemic stroke were explored by Mukaiyama et al. (2007), indicating potential pharmaceutical applications (Mukaiyama et al., 2007).

Application in Fluorescence and Imaging

Castillo et al. (2018) provided insights into the use of 3-formylpyrazolo[1,5-a]pyrimidines as intermediates for the preparation of functional fluorophores, suggesting its application in the field of fluorescence and imaging (Castillo et al., 2018).

Use in Positron Emission Tomography (PET)

Xu et al. (2012) explored the synthesis of 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for tumor imaging with PET, further emphasizing the compound's significance in medical imaging (Xu et al., 2012).

Safety and Hazards

The compound has been classified with the hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties . They are a privileged scaffold for combinatorial library design and drug discovery . Future research should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .

Biochemical Analysis

Biochemical Properties

2-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to act as an inhibitor of certain enzymes, such as phosphoinositide 3-kinase delta (PI3Kδ), which is involved in cell signaling pathways . By inhibiting PI3Kδ, this compound can modulate various cellular processes, including cell proliferation, differentiation, and survival. Additionally, this compound can interact with other proteins and biomolecules, potentially affecting their function and stability.

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. In cancer cells, such as HeLa cells, this compound can induce apoptosis and inhibit cell proliferation . It also affects cell signaling pathways, such as the PI3K/Akt pathway, which plays a crucial role in regulating cell growth and survival. Furthermore, this compound can alter gene expression and cellular metabolism, leading to changes in cellular function and behavior.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound can bind to the active site of PI3Kδ, preventing its activation and subsequent downstream signaling . By inhibiting PI3Kδ, this compound can disrupt cell signaling pathways, leading to changes in gene expression and cellular function. Additionally, this compound may interact with other enzymes and proteins, further modulating their activity and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound has been shown to be relatively stable under standard storage conditions, with minimal degradation . Its long-term effects on cellular function can vary depending on the duration of exposure and experimental conditions. In in vitro studies, prolonged exposure to this compound can lead to sustained inhibition of PI3Kδ and other target enzymes, resulting in long-term changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit minimal toxicity and effectively inhibit target enzymes, leading to desired therapeutic effects . At higher doses, this compound can cause toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage range to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, this compound can affect metabolic flux and alter metabolite levels, potentially impacting cellular function and behavior.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, this compound can localize to different cellular compartments, where it can exert its effects on target enzymes and proteins.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with nuclear proteins and affect gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate cytoplasmic enzymes and signaling pathways.

Properties

IUPAC Name

2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-6(8(12)13)7-9-3-2-4-11(7)10-5/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJAFYDJCLVTRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CC=NC2=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390208
Record name 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96319-38-9
Record name 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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